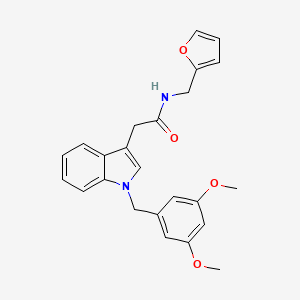
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 3,5-dimethoxybenzyl group and a furan-2-ylmethyl acetamide moiety. Indole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 3,5-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The acetamide moiety is introduced by reacting the substituted indole with chloroacetyl chloride, followed by the addition of furan-2-ylmethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole N-oxide or demethylated products.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its structure-activity relationship (SAR) is studied to optimize its efficacy and minimize side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.
作用机制
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets in the body. The indole core is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to serotonin receptors, inhibiting enzymes involved in inflammation, or interacting with DNA to induce apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the 3,5-dimethoxybenzyl group, which may result in different biological activity.
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide: Lacks the furan-2-ylmethyl group, which may affect its chemical reactivity and biological interactions.
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in activity and properties.
Uniqueness
The uniqueness of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole core with the 3,5-dimethoxybenzyl and furan-2-ylmethyl groups creates a compound with unique reactivity and potential therapeutic applications. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNDVUBFBOAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
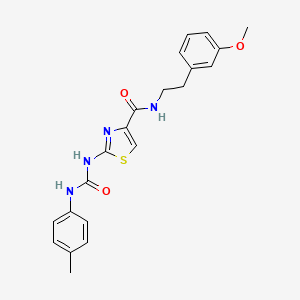
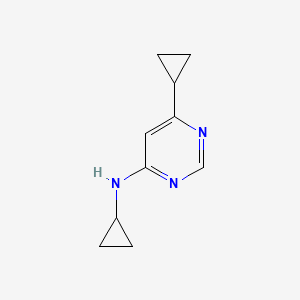
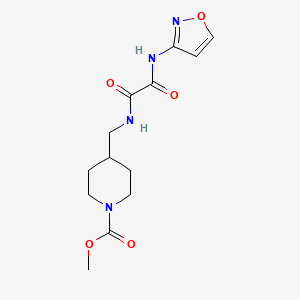
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)
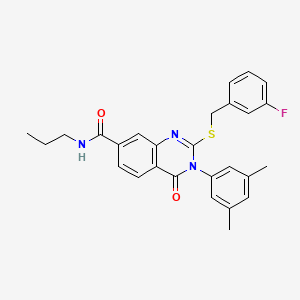
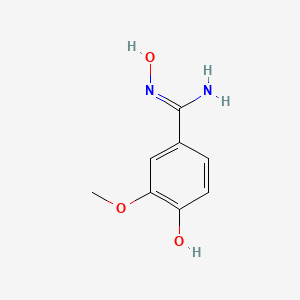
![2-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2680272.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)
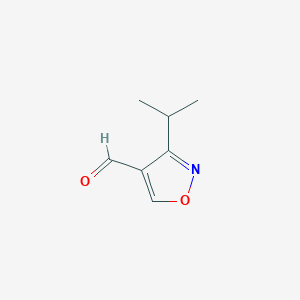
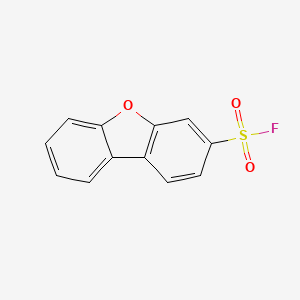
![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)

